3beta-11-Keto-beta-boswellic acid
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Overview
Description
3beta-11-Keto-beta-boswellic acid is a naturally derived pentacyclic triterpene obtained from the gum resin of Boswellia serrata . This compound is known for its potent anti-inflammatory properties and has been used in traditional medicine for centuries . It is a key active component in frankincense, which has been utilized for its therapeutic benefits in various cultures .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3beta-11-Keto-beta-boswellic acid is primarily extracted from the gum resin of Boswellia serrata . The extraction process involves the use of organic solvents such as ethanol, methanol, acetonitrile, chloroform, and acetone . The compound exists as a white crystalline powder with limited water solubility but high solubility in these organic solvents .
Industrial Production Methods: The industrial production of this compound involves large-scale extraction from Boswellia serrata resin. The resin is collected, dried, and then subjected to solvent extraction to isolate the compound . Advanced techniques such as High-Performance Liquid Chromatography (HPLC) are used to purify the compound and ensure its quality for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: 3beta-11-Keto-beta-boswellic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its therapeutic properties or to study its behavior under different conditions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions to ensure the desired transformation of the compound .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
Scientific Research Applications
3beta-11-Keto-beta-boswellic acid has a wide range of scientific research applications . In chemistry, it is studied for its unique chemical properties and potential for developing new therapeutic agents . In biology and medicine, the compound is extensively researched for its anti-inflammatory, anti-tumor, and neuroprotective effects . It has shown promise in the treatment of conditions such as rheumatoid arthritis, neurodegenerative diseases, and various cancers . Additionally, the compound is used in the industry for the development of pharmaceuticals and nutraceuticals .
Mechanism of Action
The mechanism of action of 3beta-11-Keto-beta-boswellic acid involves the inhibition of the 5-lipoxygenase enzyme, which plays a crucial role in the inflammatory process . By inhibiting this enzyme, the compound reduces the production of inflammatory mediators, thereby exerting its anti-inflammatory effects . Additionally, it modulates various molecular targets and pathways involved in inflammation, oxidative stress, and apoptosis .
Comparison with Similar Compounds
3beta-11-Keto-beta-boswellic acid is often compared with other boswellic acids, such as 11-Keto-beta-boswellic acid and acetyl-11-Keto-beta-boswellic acid . While these compounds share similar structures and properties, this compound is unique in its potent inhibition of the 5-lipoxygenase enzyme . This makes it particularly effective in reducing inflammation and providing therapeutic benefits .
Conclusion
This compound is a remarkable compound with significant therapeutic potential. Its unique chemical properties, diverse applications in scientific research, and potent anti-inflammatory effects make it a valuable subject of study in various fields. Continued research on this compound is likely to uncover even more of its benefits and applications in the future.
Properties
CAS No. |
810684-51-6 |
---|---|
Molecular Formula |
C30H46O4 |
Molecular Weight |
470.7 g/mol |
IUPAC Name |
(3S,4R,4aR,6aR,6bS,8aR,11R,12S,12aR,14aR,14bS)-3-hydroxy-4,6a,6b,8a,11,12,14b-heptamethyl-14-oxo-1,2,3,4a,5,6,7,8,9,10,11,12,12a,14a-tetradecahydropicene-4-carboxylic acid |
InChI |
InChI=1S/C30H46O4/c1-17-8-11-26(3)14-15-28(5)19(23(26)18(17)2)16-20(31)24-27(4)12-10-22(32)30(7,25(33)34)21(27)9-13-29(24,28)6/h16-18,21-24,32H,8-15H2,1-7H3,(H,33,34)/t17-,18+,21-,22+,23+,24-,26-,27+,28-,29-,30-/m1/s1 |
InChI Key |
YIMHGPSYDOGBPI-SCAHIRPMSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC(=O)[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)C(=O)O)O)C)C)[C@@H]2[C@H]1C)C)C |
Canonical SMILES |
CC1CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1C)C)C |
Origin of Product |
United States |
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